molecular formula C6H6F3N3O B13526820 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B13526820
M. Wt: 193.13 g/mol
InChI Key: BVTRXHDZJOCKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining an azetidine ring, a trifluoromethyl group, and an oxadiazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the azetidine or oxadiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the azetidine and oxadiazole rings contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(Trifluoromethyl)-1,2,4-oxadiazole:

    5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior and biological activity.

Uniqueness

5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both the azetidine ring and the trifluoromethyl group, which together confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3/h3,10H,1-2H2

InChI Key

BVTRXHDZJOCKDV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C(F)(F)F

Origin of Product

United States

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